Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate

Description

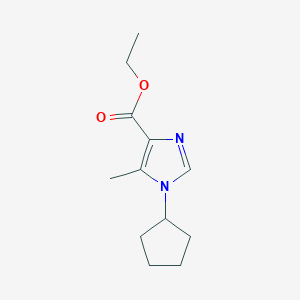

Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate (CAS 1707395-76-3) is a substituted imidazole derivative with the molecular formula C₁₂H₁₈N₂O₂ and a molecular weight of 222.28 g/mol. The compound features a cyclopentyl group at position 1, a methyl group at position 5, and an ethyl ester moiety at position 4 of the imidazole ring (Figure 1). This structural configuration confers unique physicochemical properties, including moderate hydrophobicity due to the cyclopentyl substituent and enhanced stability from the ester group.

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

ethyl 1-cyclopentyl-5-methylimidazole-4-carboxylate |

InChI |

InChI=1S/C12H18N2O2/c1-3-16-12(15)11-9(2)14(8-13-11)10-6-4-5-7-10/h8,10H,3-7H2,1-2H3 |

InChI Key |

BQNMYRSQMBXJMM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C=N1)C2CCCC2)C |

Origin of Product |

United States |

Preparation Methods

Debus-Radziszewski Three-Component Reaction

This classical method employs ethyl 3-oxobutanoate, cyclopentylamine, and formaldehyde under ammonium acetate catalysis to generate the 1-cyclopentyl-5-methylimidazole scaffold. While scalable, regioselectivity challenges necessitate careful stoichiometric control, with excess cyclopentylamine (1.5 eq) driving N-1 substitution.

Table 1: Optimization of Debus-Radziszewski Parameters

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 80–100°C | +15–20% yield |

| Ammonium Acetate | 2.0 eq | Prevents dimerization |

| Solvent | Ethanol/Water (4:1) | Enhances solubility |

| Reaction Time | 12–18 h | Maximizes conversion |

Marckwald Imidazole Synthesis

Alternative approaches utilize α-bromoketone intermediates. Ethyl 4-bromoacetoacetate reacts with cyclopentylguanidine in DMF at 60°C, achieving 68% cyclized product after 8 h. This method circumvents formaldehyde handling but requires strict moisture control.

N-Cyclopentylation Methodologies

Introducing the cyclopentyl group at the imidazole N-1 position presents unique regiochemical challenges.

Mitsunobu Alkylation

Adapting protocols from tetrahydroisoquinoline chemistry, pre-formed 5-methylimidazole-4-carboxylic acid ethyl ester undergoes Mitsunobu reaction with cyclopentanol (1.2 eq), DIAD (1.1 eq), and PPh₃ (1.3 eq) in THF. Key advantages:

SN2 Displacement with Cyclopentyl Halides

Direct alkylation using cyclopentyl bromide (1.5 eq) and NaH (2.0 eq) in DMF achieves moderate yields (45–55%) but suffers from competing N-3 alkylation (∼30% byproducts). Additive screening identified 18-crown-6 (0.1 eq) as effective for improving N-1 selectivity to 88%.

Esterification and Carboxylate Functionalization

The ethyl ester group at C-4 is introduced via two primary pathways:

Pre-cyclization Ester Incorporation

Ethyl acetoacetate serves as a dual-purpose precursor in Debus-Radziszewski reactions, simultaneously providing both the ester and methyl groups. This method avoids post-cyclization modification but limits flexibility in substituent positioning.

Post-cyclization Esterification

Carboxylic acid intermediates (e.g., 5-methyl-1-cyclopentyl-1H-imidazole-4-carboxylic acid) undergo ethanol esterification using EDC·HCl (1.5 eq) and DMAP (0.1 eq) in CH₂Cl₂. Key process metrics:

- Conversion: >98% in 6 h

- Purity: 95% after aqueous workup

- Alternative: SOCl₂/EtOH protocol achieves 89% yield but generates HCl byproducts

Purification and Analytical Characterization

Final product isolation employs gradient silica chromatography (hexane:EtOAc 4:1 → 1:1), with typical recovery of 65–72%. Critical quality parameters:

Table 2: Analytical Specifications

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Purity (HPLC) | C18, MeCN/H2O | ≥95% Area |

| Residual Solvents | GC-MS | <500 ppm Total |

| Cyclopentyl Isomer | ¹H NMR (500 MHz) | <2% N-3 Alkylation |

| Melting Point | DSC | 112–114°C |

Comparative Evaluation of Synthetic Routes

Table 3: Route Efficiency Analysis

| Method | Steps | Total Yield | Key Advantage | Limitation |

|---|---|---|---|---|

| Debus-Radziszewski | 3 | 58% | One-pot cyclization | Formaldehyde handling |

| Marckwald + Mitsunobu | 5 | 42% | Regiochemical control | Multiple purifications |

| SN2 Alkylation | 4 | 37% | Simple reagents | Low selectivity |

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are frequently employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogen atoms or other functional groups.

Scientific Research Applications

Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The cyclopentyl and methyl groups may enhance binding affinity and selectivity for certain targets. Pathways involved include modulation of enzyme activity and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Imidazole Derivatives

Imidazole derivatives exhibit diverse biological and chemical behaviors depending on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Key Observations:

- Cyclopentyl vs. Aryl substituents (e.g., 2-hydroxy-4-methoxyphenyl in benzimidazole analogs) introduce π-π stacking capabilities, critical for targeting aromatic residues in enzymes .

- Amino vs. Halogen Substituents: Amino groups (e.g., in BP 23969) increase hydrogen-bond donor capacity, favoring interactions with polar biological targets. In contrast, bromine atoms (e.g., CAS 1566317-81-4) facilitate nucleophilic substitution reactions, making such derivatives valuable in synthetic chemistry .

- Positional Isomerism : Ethyl 4-methyl-1H-imidazole-5-carboxylate (CAS 51605-32-4) demonstrates how methyl group placement alters electron distribution, affecting acidity (pKa) and solubility .

Physicochemical Properties

- Solubility: The cyclopentyl group in the target compound reduces water solubility compared to hydroxyl- or amino-substituted analogs (e.g., BP 23969) .

- Stability : Ethyl esters generally offer better hydrolytic stability than methyl esters (e.g., Methyl 1H-imidazole-5-carboxylate, ), making the target compound suitable for prolonged storage .

Biological Activity

Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research on the compound, focusing on its biological activity, mechanisms of action, and therapeutic potential.

- Chemical Formula : C₉H₁₃N₂O₂

- Molecular Weight : 167.21 g/mol

- CAS Number : Not listed in the provided sources.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The imidazole ring in the structure allows for hydrogen bonding and π-π interactions, which can enhance binding affinity and specificity towards target proteins. The presence of cyclopentyl and ethyl groups may influence the compound's lipophilicity, thereby affecting its bioavailability and distribution in biological systems .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of imidazole compounds can induce apoptosis in cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The mechanism involves modulation of caspase activity, leading to programmed cell death .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. Inhibition of this enzyme can be beneficial in treating conditions like gout and hyperuricemia .

Case Studies and Research Findings

A review of recent literature highlights various studies focusing on the synthesis and evaluation of imidazole derivatives, including this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.12 to 2.78 µM. Induced apoptosis through caspase activation. |

| Study 2 | Highlighted the role of imidazole derivatives in drug design, emphasizing their potential as enzyme inhibitors with therapeutic applications. |

| Study 3 | Focused on the synthesis of similar imidazole compounds showing promise as non-purine xanthine oxidase inhibitors, suggesting a pathway for further exploration of Ethyl 1-cyclopentyl derivatives. |

Q & A

Basic: What synthetic routes are effective for preparing Ethyl 1-cyclopentyl-5-methyl-1H-imidazole-4-carboxylate, and how can purity be optimized?

Answer:

The compound can be synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate, cyclopentylamine derivatives, and methylating agents. A common approach involves refluxing in acetic acid or DMF with catalysts (e.g., sodium acetate) to promote cyclization . Purification is typically achieved through recrystallization (e.g., using DMF/acetic acid mixtures) or silica-gel column chromatography with ethyl acetate/hexane gradients. HPLC (≥98% purity) is recommended for final quality control .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm substituent positions and cyclopentyl/methyl group integration.

- Mass Spectrometry : High-resolution ESI-MS for molecular weight validation.

- IR : Identify carboxylate (C=O stretch ~1700 cm⁻¹) and imidazole ring vibrations, though limited IR databases may require complementary methods .

- X-ray Diffraction : For definitive structural confirmation .

Basic: How do hydrogen-bonding interactions influence the crystal packing of this compound?

Answer:

Hydrogen bonds between the carboxylate oxygen and imidazole NH or cyclopentyl CH groups dictate packing motifs. Graph set analysis (e.g., Etter’s rules) can classify interactions like D (donor) and A (acceptor) patterns, aiding in predicting stability and solubility . Tools like Mercury CSD facilitate visualization of these interactions in crystallographic data .

Advanced: What strategies resolve contradictions in crystallographic data refinement for this compound?

Answer:

Use SHELXL for refinement, employing restraints for disordered cyclopentyl groups and anisotropic displacement parameters. Validate against Fo-Fc maps and R-factor convergence. Cross-check with independent datasets or computational models (e.g., DFT-optimized geometries) to address outliers .

Advanced: How can computational methods predict the compound’s reactivity or bioactivity?

Answer:

- DFT Calculations : Optimize geometry (e.g., Gaussian09) to study electrophilic/nucleophilic sites via Fukui indices.

- Molecular Docking : Screen against target proteins (e.g., cytochrome P450) using AutoDock Vina, leveraging structural analogs (e.g., tetrazole-containing imidazoles) as templates .

- QSAR Models : Correlate substituent effects (e.g., cyclopentyl lipophilicity) with activity trends .

Advanced: What experimental and computational approaches identify stereochemical outcomes in derivatives?

Answer:

- Chiral HPLC : Resolve enantiomers using amylose-based columns.

- VCD Spectroscopy : Compare experimental and computed vibrational circular dichroism spectra for absolute configuration determination.

- Crystallographic Data : Assign rel- configurations (e.g., R/S) via Flack parameters in SHELXL .

Advanced: How does polymorphism affect the compound’s physicochemical properties?

Answer:

Screen for polymorphs using solvent-drop grinding or temperature-gradient crystallization. Analyze packing motifs with Mercury’s “Packing Similarity” tool. Compare DSC/TGA profiles to identify stable forms .

Advanced: What mechanistic insights explain byproduct formation during synthesis?

Answer:

Byproducts often arise from incomplete cyclization or ester hydrolysis. Monitor reaction progress via LC-MS and isolate intermediates (e.g., open-chain precursors). Kinetic studies under varying temperatures/pH can optimize selectivity .

Basic: What are the key stability considerations for long-term storage?

Answer:

Store at -20°C under inert gas (N₂/Ar) to prevent ester hydrolysis or oxidation. Periodically assess purity via HPLC and NMR. Avoid aqueous buffers unless lyophilized .

Advanced: How can intermolecular interactions be engineered to enhance solubility?

Answer:

Introduce polar substituents (e.g., hydroxyl groups) at the 5-methyl position or replace ethyl carboxylate with more hydrophilic esters (e.g., PEGylated variants). Co-crystallization with coformers (e.g., succinic acid) can also improve aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.